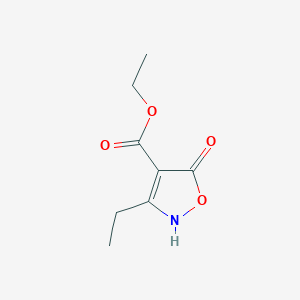

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester

Description

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester is a substituted isoxazole derivative characterized by an ethyl group at position 3, a hydroxyl group at position 5, and an ethyl ester at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The substituents on the ring significantly influence the compound’s physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

ethyl 3-ethyl-5-oxo-2H-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-5-6(7(10)12-4-2)8(11)13-9-5/h9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFPTFWUKSMCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)ON1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an intermediate, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl group at the 3-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 3-ethyl-5-oxo-4-isoxazolecarboxylic acid, ethyl ester.

Reduction: Formation of 3-ethyl-5-hydroxy-4-isoxazolecarbinol.

Substitution: Formation of various 3-substituted isoxazole derivatives.

Scientific Research Applications

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester is an organic compound with the molecular formula and a molecular weight of approximately 171.15 g/mol. It features a carboxylic acid functional group and an ethyl ester moiety, making it soluble in organic solvents and contributing to its reactivity in chemical processes. The compound is used as an intermediate in synthesizing drugs because of its biological properties and also has potential applications in agricultural chemicals.

Pharmaceutical Applications

Isoxazole derivatives, including this compound, have been synthesized and tested for their immunosuppressive properties. These derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of tumor necrosis factor (TNF α) in human whole blood cell cultures.

Immunosuppressive Properties

- Isoxazole derivatives have been classified as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds.

- They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models.

- The derivatives have demonstrated low toxicity and good bioactivity at low doses, with activities comparable to or higher than registered reference drugs in many studies.

Antitubercular Agents

Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been evaluated as promising antitubercular agents.

- These compounds were tested in vitro against drug-susceptible (DS) Mycobacterium tuberculosis (Mtb) and drug-resistant (DR) Mtb.

- Cell viability tests against Vero cells indicated that these compounds are devoid of significant toxicity.

Methods of Synthesis

Several methods exist for synthesizing this compound. A process for the preparation of 3-isoxazolecarboxylic acid, which is an intermediate for preparing useful compounds, has been developed . This process involves:

- Cooling the reaction mixture with ice and slowly adding dry ethanol while avoiding an exothermic reaction .

- Adding hydroxylamine hydrochloride and stirring the mixture at room temperature .

- Pouring the reaction mixture into water and extracting with ethyl acetate .

- Washing the extract sequentially with water, an aqueous solution of sodium bicarbonate, and a saturated brine, and then drying over anhydrous sodium sulfate .

- Distilling off the solvent to obtain an oily residue containing ethyl 5-ethoxyisoxazoline-3-carboxylate as a main product .

- Adding sodium hydroxide to the residue and stirring at room temperature .

- Adding concentrated hydrochloric acid and methyl ethyl ketone to the reaction mixture .

- Separating the organic layer, treating it with active carbon and anhydrous magnesium sulfate, and evaporating .

- Crystallizing the resulting residue from ethyl acetate, filtering, and recrystallizing from ethyl acetate to obtain 3-isoxazolecarboxylic acid .

New methods for preparing ethyl and methyl esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid have also been developed . These esters are used in synthesizing many biologically active compounds, including heterocyclic compounds of isoxazole and pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydroxy Group vs. In contrast, trifluoromethyl groups (e.g., ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate ) are strongly electron-withdrawing, increasing ring electron deficiency and stability.

- Aromatic vs. The methoxy group further donates electron density via resonance. Aliphatic substituents (e.g., ethyl groups) are less electronically impactful but may improve lipophilicity, influencing membrane permeability in biological systems.

Data Table: Key Properties of Selected 4-Isoxazolecarboxylic Esters

Biological Activity

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester (CAS Number: 122423-01-2) is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including immunosuppressive, antimicrobial, and anti-inflammatory properties. This article discusses its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 171.15 g/mol. The compound features an isoxazole ring with a carboxylic acid functional group and an ethyl ester moiety, contributing to its solubility and reactivity in biological systems.

Immunosuppressive Properties

Research indicates that isoxazole derivatives exhibit significant immunosuppressive effects. Specifically, this compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. This suggests potential applications in managing autoimmune diseases and transplant rejection.

Antimicrobial Activity

In vitro studies have demonstrated the efficacy of this compound against various microbial strains. It has been tested against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, showing promising results without significant toxicity to Vero cells. The compound's ability to inhibit microbial growth positions it as a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of 4-Isoxazolecarboxylic acid derivatives has been highlighted in various studies. The compound's structure allows it to modulate inflammatory pathways, making it a subject of interest for developing anti-inflammatory drugs.

The biological activity of this compound is attributed to its interaction with specific biological targets. The isoxazole ring structure facilitates binding to various enzymes and receptors involved in immune response and inflammation regulation. For instance, the inhibition of TNF-α production suggests that the compound may interfere with signaling pathways that activate immune responses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-Hydroxy-4-isoxazolecarboxylate | CHNO | Lacks the ethyl group at position three |

| Ethyl 5-Hydroxy-3-methylisoxazole-4-carboxylate | CHNO | Contains a methyl group instead of an ethyl |

| Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate | CHNO | Has additional methyl group at position five |

This table illustrates how the presence or absence of specific functional groups influences the biological activity and reactivity patterns of these compounds.

Case Studies

Several studies have focused on the biological effects of isoxazole derivatives:

- Immunosuppressive Activity : A study demonstrated that derivatives similar to 4-Isoxazolecarboxylic acid effectively inhibited TNF-α production in LPS-stimulated human blood cultures.

- Antimicrobial Efficacy : In vitro tests revealed that the compound showed significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis without considerable cytotoxicity.

- Anti-inflammatory Mechanisms : Research indicates that compounds with similar structures can modulate inflammatory responses by acting on key signaling pathways involved in immune activation.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under alkaline or acidic conditions to yield carboxylic acid derivatives:

-

Alkaline hydrolysis : Treatment with 5N NaOH at room temperature for 2 hours cleaves the ester, forming 3-ethyl-5-hydroxyisoxazole-4-carboxylic acid. Subsequent acidification with HCl (pH 2) precipitates the product in 85–90% yield .

-

Acid-mediated hydrolysis : Concentrated HCl in methyl ethyl ketone accelerates ester cleavage while preserving the hydroxyl group .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Yield | Product |

|---|---|---|---|---|

| Alkaline (NaOH) | 5N NaOH, HCl | 25°C | 85–90% | 3-Ethyl-5-hydroxyisoxazole-4-carboxylic acid |

| Acidic (HCl) | HCl, methyl ethyl ketone | 25°C | 78% | Same as above |

Transesterification Reactions

The ethyl ester undergoes transesterification to methyl esters under catalytic conditions:

-

Methanol with lithium methoxide : Reacting with methanol in the presence of lithium methoxide (from LiH or Na methoxide) achieves >90% conversion to the methyl ester .

-

Tertiary amine catalysis : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts, maintaining anhydrous conditions .

Table 2: Transesterification Catalysts and Efficiency

| Catalyst | Solvent | Temperature | Yield | Byproduct Management |

|---|---|---|---|---|

| Lithium methoxide | Methanol | 40°C | 92% | Filtration of inorganic salts |

| Sodium methoxide | Methanol | 50°C | 88% | Distillation of ethanol |

Ring Functionalization via Lithiation

The isoxazole ring undergoes lithiation at position 4, enabling electrophilic substitutions:

-

n-Butyllithium-mediated lithiation : At −78°C in THF, the lithiated intermediate reacts with CO₂ to form 4-carboxylic acid derivatives .

-

Electrophilic quenching : Iodine or methyl iodide introduces halogens or alkyl groups at position 4, with yields of 73–80% .

Table 3: Lithiation-Driven Modifications

| Electrophile | Product | Conditions | Yield |

|---|---|---|---|

| CO₂ | 4-Carboxylic acid derivative | THF, −78°C, 2 hr | 80% |

| Methyl iodide | 4-Methyl-3-ethyl-5-hydroxyisoxazole | THF, −78°C, 1 hr | 74% |

Cyclization and Rearrangement

Under thermal or basic conditions, the isoxazole ring exhibits structural lability:

-

Thermal rearrangement : Heating above 60°C induces ring contraction/expansion, forming pyrazole or oxazole derivatives .

-

Base-mediated ring opening : Strong bases (e.g., NaOEt) deprotonate the hydroxyl group, triggering ring cleavage to β-keto ester intermediates .

Biological Alkylation and Acylation

The 5-hydroxy group participates in selective derivatization:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form ethers, preserving the ester group .

-

Acylation : Acetyl chloride in pyridine acetylates the hydroxyl group, yielding 5-acetoxy derivatives .

Key Mechanistic Insights

Q & A

Q. How can solid-state NMR and thermal analysis (DSC/TGA) elucidate polymorphic behavior in isoxazolecarboxylate derivatives?

- Answer : Solid-state NMR distinguishes polymorphs via ¹³C chemical shifts (e.g., carbonyl carbons in Form I vs. Form II). Differential scanning calorimetry (DSC) identifies melting endotherms (e.g., Tm = 145°C for anhydrous forms ), while TGA quantifies hydrate loss (5–10% weight loss below 100°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.